Physicochemical Divergence: Lower Molecular Weight and Hydrophilicity vs. 2-Aminothiazole-4-carboxamide
The oxazole scaffold (2‑amino‑1,3‑oxazole‑4‑carboxamide) exhibits a molecular weight of 127.10 g/mol and an XLogP3 of –0.8, whereas its direct sulfur isostere (2‑aminothiazole‑4‑carboxamide) has a molecular weight of 143.17 g/mol and an XLogP3 of approximately 0.3 [1][2]. This represents a 12.6% reduction in mass and a shift from a slightly hydrophilic to a lipophilic logP. The lower topological polar surface area (TPSA) of the oxazole (95.1 Ų) compared to the thiazole (approximately 102 Ų) also indicates a different hydrogen‑bonding potential.
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 127.10 g/mol; XLogP3 = –0.8; TPSA = 95.1 Ų |
| Comparator Or Baseline | 2‑Aminothiazole‑4‑carboxamide: MW = 143.17 g/mol; XLogP3 ≈ 0.3; TPSA ≈ 102 Ų |
| Quantified Difference | ΔMW = –16.07 g/mol (–12.6%); ΔXLogP3 = –1.1 units; ΔTPSA ≈ –7 Ų |
| Conditions | Computed by PubChem 2021.05.07 / XLogP3 3.0 / Cactvs 3.4.6.11 |
Why This Matters
The lower molecular weight and greater polarity of the oxazole scaffold can improve aqueous solubility and reduce non‑specific protein binding, favoring its use as a fragment or early‑stage lead.
- [1] PubChem. (2025). 2-Amino-1,3-oxazole-4-carboxamide. CID 21094800. View Source
- [2] PubChem. (2025). 2-Aminothiazole-4-carboxamide. CID 257149. View Source
